molecular formula C26H42O7 B1260309 Virescenoside Q

Virescenoside Q

Cat. No.: B1260309
M. Wt: 466.6 g/mol
InChI Key: MNLKJAWNYVVDPI-BSMMYCGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Virescenoside Q is a secondary metabolite isolated from the marine fungus Paragliomastix luzulae (formerly Acremonium striatisporum) strain KMM 4401. It belongs to the virescenoside family, characterized by glycosidic structures with diverse aglycone moieties. Key identification parameters include:

  • Molecular formula: C₂₆H₄₂O₇ .
  • Retention time (RT): 12.4 minutes (UPLC-MS) .
  • Key fragmentation peaks: m/z 301.2159 and 319.2260, corresponding to aglycone fragments formed via in-source dissociation .

This compound is often detected alongside its isomeric forms, which share the same molecular formula but differ in chromatographic behavior and fragmentation patterns .

Properties

Molecular Formula

C26H42O7

Molecular Weight

466.6 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[[(1S,2S,4aR,4bS,7S,10aR)-7-ethenyl-2-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H42O7/c1-5-24(2)10-8-16-15(12-24)6-7-18-25(16,3)11-9-19(28)26(18,4)14-32-23-22(31)21(30)20(29)17(13-27)33-23/h5-6,16-23,27-31H,1,7-14H2,2-4H3/t16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+/m0/s1

InChI Key

MNLKJAWNYVVDPI-BSMMYCGNSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)C1)C=C

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C1)C=C

Synonyms

eta-D-mannopyranosido-19-isopimara-7,15-diene-3beta-ol
virescenoside Q

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chromatographic Differentiation

The virescenoside family exhibits structural diversity in glycosidic linkages, aglycone units, and oxygenation patterns. Below is a comparative analysis of Virescenoside Q with closely related compounds (Table 1):

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula RT (min) Key Fragments (m/z) Structural Features Identification Basis
This compound C₂₆H₄₂O₇ 12.4 301.2159, 319.2260 Aglycone peaks from in-source dissociation Exact mass, RT, MS/MS
Virescenoside B C₂₆H₄₂O₇ 12.7 - Same formula as Q; structural isomer Authentic standard comparison
Virescenoside A C₂₆H₄₂O₈ 10.6 - Higher oxygenation (O8 vs. O7) Exact mass, RT
Virescenoside O C₂₆H₄₂O₈ 11.5 - Isomeric with A; distinct RT Comparison with standards
Virescenoside R/R3 C₃₂H₅₂O₁₃ 9.6–10.5 - Larger molecular weight; isomeric pair Exact mass, fragmentation patterns
Virescenoside S/P Undisclosed 14–18 - Co-eluting isomers; unresolved structures GNPS spectral matching

Key Findings from Comparative Studies

Isomerism: this compound is frequently detected with an unknown isomer (peak #5 at 13.3 min, m/z 467.3015) . Differentiation relies on aglycone fragment patterns (m/z 301.2159 vs. 319.2260), suggesting variations in glycosidic cleavage sites.

Functional Group Variation: Virescenosides A and O (C₂₆H₄₂O₈) differ from Q by one additional oxygen atom, likely in hydroxyl or ether linkages .

Co-Occurrence in Fungal Strains: this compound is consistently identified in P. luzulae KMM 4401, alongside B, R/R3, and cyclosporin derivatives . Co-culturing with Penicillium hispanicum KMM 4689 alters metabolite profiles but retains Q production .

Analytical Challenges

  • Spectral Databases: Public databases like GNPS lack comprehensive entries for virescenosides, necessitating in-house spectral libraries for confident identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Virescenoside Q
Reactant of Route 2
Virescenoside Q

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.